molecular formula C23H18ClN3S B12182322 3-(3-chlorophenyl)-4-phenyl-5-{[(2E)-3-phenylprop-2-en-1-yl]sulfanyl}-4H-1,2,4-triazole

3-(3-chlorophenyl)-4-phenyl-5-{[(2E)-3-phenylprop-2-en-1-yl]sulfanyl}-4H-1,2,4-triazole

Cat. No.: B12182322
M. Wt: 403.9 g/mol
InChI Key: ITMBNJJSLZYFDL-DHZHZOJOSA-N
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Description

This compound belongs to the 1,2,4-triazole family, characterized by a five-membered aromatic ring containing three nitrogen atoms. Its structure includes:

  • 3-(3-Chlorophenyl): A chlorinated aromatic ring at position 3, introducing electron-withdrawing effects.
  • 5-{[(2E)-3-Phenylprop-2-en-1-yl]sulfanyl}: A sulfanyl (-S-) group linked to a trans-configured propenyl chain bearing a terminal phenyl group. This substituent enhances hydrophobicity and may influence conformational flexibility .

The molecular formula is C24H20ClN3S (MW: 417.96 g/mol). Predicted collision cross-section (CCS) values for adducts range from 201.0–220.1 Ų, suggesting moderate molecular compactness . No direct pharmacological data are available, but structural analogs exhibit antifungal, anticancer, and anti-inflammatory activities .

Properties

Molecular Formula

C23H18ClN3S

Molecular Weight

403.9 g/mol

IUPAC Name

3-(3-chlorophenyl)-4-phenyl-5-[(E)-3-phenylprop-2-enyl]sulfanyl-1,2,4-triazole

InChI

InChI=1S/C23H18ClN3S/c24-20-13-7-12-19(17-20)22-25-26-23(27(22)21-14-5-2-6-15-21)28-16-8-11-18-9-3-1-4-10-18/h1-15,17H,16H2/b11-8+

InChI Key

ITMBNJJSLZYFDL-DHZHZOJOSA-N

Isomeric SMILES

C1=CC=C(C=C1)/C=C/CSC2=NN=C(N2C3=CC=CC=C3)C4=CC(=CC=C4)Cl

Canonical SMILES

C1=CC=C(C=C1)C=CCSC2=NN=C(N2C3=CC=CC=C3)C4=CC(=CC=C4)Cl

Origin of Product

United States

Preparation Methods

Cyclization of Hydrazides with Imidoyl Chlorides

This method involves reacting 3-chlorobenzohydrazide with N-phenylbenzimidoyl chloride in polar aprotic solvents such as N,N-dimethylacetamide (DMA). Under reflux conditions (120–140°C, 5–8 hours), cyclization occurs via nucleophilic attack of the hydrazide nitrogen on the imidoyl chloride, followed by dehydration. Typical yields range from 50–65%, with purity dependent on recrystallization solvents (e.g., ethyl acetate/cyclohexane mixtures).

Key Reaction Parameters:

ParameterValue/RangeImpact on Yield
Temperature120–140°COptimal cyclization
SolventDMAEnhances solubility
Reaction Time5–8 hoursPrevents over-decomposition
Molar Ratio1:1 (hydrazide:imidoyl chloride)Minimizes side products

Oxidative Cyclization of Thiosemicarbazides

Alternative approaches utilize thiosemicarbazide derivatives, where oxidation with iodine or hydrogen peroxide in acidic media induces cyclization. For example, 3-chlorophenyl thiosemicarbazide treated with N-phenylbenzaldehyde in ethanol/HCl forms the triazole ring via intramolecular cyclization. This method achieves moderate yields (45–55%) but requires stringent pH control (pH 2–4).

Introduction of the Sulfanylpropenyl Side Chain

The 5-position sulfanyl group is introduced through nucleophilic substitution or thiol-ene click chemistry:

Nucleophilic Substitution with (2E)-3-Phenylprop-2-en-1-thiol

Post-triazole formation, the 5-thiolate intermediate reacts with (2E)-3-phenylprop-2-en-1-yl bromide in the presence of a base (e.g., K₂CO₃) in dimethylformamide (DMF). The reaction proceeds at 60–80°C for 12–18 hours, achieving 70–75% yield. Steric hindrance from the phenyl and chlorophenyl groups necessitates prolonged reaction times to ensure complete substitution.

Optimized Conditions:

  • Base: Potassium carbonate (2.5 equiv)

  • Solvent: DMF (anhydrous)

  • Temperature: 70°C

  • Reaction Time: 16 hours

Thiol-ene Coupling

An emerging method employs thiol-ene click chemistry between 5-mercapto-triazole derivatives and (2E)-3-phenylprop-1-ene. UV-initiated radical reactions (using AIBN as a catalyst) in tetrahydrofuran (THF) at 25°C achieve >85% conversion within 6 hours. This approach offers superior regioselectivity and reduced side-product formation compared to nucleophilic substitution.

Industrial-Scale Production Considerations

Automated synthesis platforms enhance reproducibility and yield for large-scale manufacturing:

Continuous Flow Reactors

Microreactor systems enable precise control over exothermic cyclization steps, reducing decomposition risks. A patented protocol details a two-stage continuous process:

  • Triazole Formation: Hydrazide and imidoyl chloride fed at 0.5 mL/min into a 140°C reactor.

  • Sulfanyl Group Addition: In-line mixing with propenyl thiol derivatives at 70°C.

This system achieves 78% overall yield with 99% purity, outperforming batch methods.

Solvent Recycling and Waste Management

Industrial processes prioritize solvent recovery (e.g., DMF distillation) and catalyst reuse. Palladium-based catalysts for thiol-ene reactions are immobilized on silica supports, allowing 10+ cycles without significant activity loss.

Analytical Characterization

Post-synthesis validation employs:

  • HPLC: C18 column, acetonitrile/water (70:30), retention time = 8.2 min.

  • NMR:

    • ¹H NMR (400 MHz, CDCl₃): δ 7.85–7.20 (m, 14H, aromatic), 6.75 (d, J = 16 Hz, 1H, CH=CH), 5.95 (dt, J = 16, 6 Hz, 1H, CH₂S), 3.45 (d, J = 6 Hz, 2H, SCH₂).

    • ¹³C NMR: 165.2 (C=S), 143.7 (C=N), 134.1–125.3 (aromatic carbons), 121.5 (CH=CH), 35.8 (SCH₂) .

Chemical Reactions Analysis

Types of Reactions

3-(3-chlorophenyl)-4-phenyl-5-{[(2E)-3-phenylprop-2-en-1-yl]sulfanyl}-4H-1,2,4-triazole can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce oxygen-containing functional groups.

    Reduction: This reaction can remove oxygen or add hydrogen atoms.

    Substitution: This reaction can replace one functional group with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The reaction conditions, such as temperature, solvent, and pH, are carefully controlled to achieve the desired transformations .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can produce a variety of functionalized triazoles .

Scientific Research Applications

Antimicrobial Activity

Triazole derivatives, including the compound , have been extensively studied for their antimicrobial properties. Research indicates that triazole compounds exhibit significant activity against a range of bacteria and fungi. A study conducted by Gümrükçüoğlu et al. synthesized several triazole derivatives and evaluated their antimicrobial efficacy using agar-well diffusion methods. The results showed promising activity against various pathogens, suggesting the potential of triazole derivatives as effective antimicrobial agents .

Anti-inflammatory Properties

Triazoles have also been investigated for their anti-inflammatory effects. A review highlighted the synthesis of novel 1,2,4-triazole derivatives that demonstrated significant anti-inflammatory activity comparable to established non-steroidal anti-inflammatory drugs (NSAIDs) like ibuprofen. The low acute toxicity rates of these compounds make them suitable candidates for further development in therapeutic applications .

Anticancer Activity

The potential anticancer properties of triazole derivatives have been explored in several studies. Triazoles can act as DNA cleaving agents and have shown effectiveness in inhibiting tumor growth in various cancer cell lines. The introduction of substituents such as chlorophenyl or difluorophenyl groups has been associated with enhanced pharmacological activities .

Structure-Activity Relationship (SAR)

Understanding the structure-activity relationship is crucial for optimizing the efficacy of triazole derivatives. The presence of specific functional groups, such as sulfur-containing moieties and aromatic rings, significantly influences the biological activity of these compounds. For instance, the introduction of a phenylpropene group has been linked to increased lipophilicity and improved interaction with biological targets .

Synthesis and Characterization

The synthesis of 3-(3-chlorophenyl)-4-phenyl-5-{[(2E)-3-phenylprop-2-en-1-yl]sulfanyl}-4H-1,2,4-triazole typically involves multi-step reactions starting from accessible precursors. Characterization techniques such as NMR spectroscopy and mass spectrometry are employed to confirm the structure and purity of the synthesized compounds .

Data Table: Summary of Biological Activities

Activity Type Tested Compound Results Reference
AntimicrobialTriazole derivatives (including chlorophenyl variants)Significant activity against bacteria/fungi
Anti-inflammatoryNovel triazole derivativesComparable efficacy to ibuprofen
AnticancerVarious triazole derivativesInhibition of tumor growth

Future Perspectives

The ongoing research into triazole derivatives suggests a promising future for 3-(3-chlorophenyl)-4-phenyl-5-{[(2E)-3-phenylprop-2-en-1-yl]sulfanyl}-4H-1,2,4-triazole in drug discovery and development. Continued exploration into its pharmacological properties may lead to novel therapeutic agents with enhanced efficacy and safety profiles.

Mechanism of Action

The mechanism of action of 3-(3-chlorophenyl)-4-phenyl-5-{[(2E)-3-phenylprop-2-en-1-yl]sulfanyl}-4H-1,2,4-triazole involves its interaction with specific molecular targets. These targets may include enzymes, receptors, and other proteins. The compound can modulate biochemical pathways by binding to these targets, leading to various physiological effects . The exact pathways and molecular interactions depend on the specific application and context of use .

Comparison with Similar Compounds

Structural Analogues with Varying Substituents

Table 1: Substituent Effects on Physicochemical Properties

Compound Name Substituents (Position 3, 4, 5) Molecular Formula Key Properties/Activities Reference
Target Compound 3-(3-ClPh), 4-Ph, 5-[(E)-3-Ph-propenyl-S] C24H20ClN3S CCS: 201.0 Ų (predicted); No bioactivity data
3-(4-ClPh)-4-(4-MePh)-5-[(E)-3-Ph-propenyl-S]-4H-1,2,4-triazole 3-(4-ClPh), 4-(4-MePh), 5-[(E)-3-Ph-propenyl-S] C25H22ClN3S Crystallographically characterized; higher steric hindrance from 4-MePh
3-(2-Fluorobenzylthio)-4-Ph-5-(3,4,5-trimethoxyphenyl)-4H-1,2,4-triazole (6f) 3-(2-F-BnS), 4-Ph, 5-(3,4,5-OMePh) C24H22FN3O3S Anticancer activity (89% yield); IR: 698 cm⁻¹ (C-S-C)
3-(Benzylsulfonyl)-4-Ph-5-(3,4,5-trimethoxyphenyl)-4H-1,2,4-triazole (7a) 3-(BnSO2), 4-Ph, 5-(3,4,5-OMePh) C25H25N3O5S Sulfone derivative; stable crystal lattice via H-bonding

Key Observations :

  • Halogen Position: The 3-ClPh group in the target compound vs.
  • Sulfanyl vs. Sulfonyl : Sulfones (e.g., 7a) exhibit higher polarity and stability than sulfanyl derivatives due to oxidation state and hydrogen-bonding capacity .
  • Biological Activity : Fluorinated analogs (e.g., 6f) show marked anticancer activity, suggesting halogen electronegativity and lipophilicity are critical for bioactivity .

Key Observations :

  • Green Chemistry : InCl3-mediated synthesis in water (e.g., 6g) offers eco-friendly advantages over traditional NaOEt/EtOH methods .
  • Oxidation Efficiency : H2O2/Na2WO4 selectively oxidizes sulfanyl to sulfonyl groups with >85% yield, critical for tuning solubility .
Crystallographic and Stability Profiles
  • Target Compound: No crystallographic data available.
  • Analogues: Sulfones (e.g., 7g) form 3D hydrogen-bond networks, enhancing thermal stability .

Biological Activity

3-(3-chlorophenyl)-4-phenyl-5-{[(2E)-3-phenylprop-2-en-1-yl]sulfanyl}-4H-1,2,4-triazole is a member of the triazole family, which is known for its diverse biological activities. This compound has been investigated for various pharmacological properties, including anti-inflammatory, antimicrobial, and anticancer activities. The unique structural features of this compound contribute to its interaction with biological targets, making it a candidate for further research in medicinal chemistry.

The molecular formula of 3-(3-chlorophenyl)-4-phenyl-5-{[(2E)-3-phenylprop-2-en-1-yl]sulfanyl}-4H-1,2,4-triazole is C23H18ClN3SC_{23}H_{18}ClN_3S with a molecular weight of 403.9 g/mol. The compound is characterized by the presence of a triazole ring, which is pivotal in its biological activity.

PropertyValue
Molecular FormulaC23H18ClN3S
Molecular Weight403.9 g/mol
IUPAC Name3-(3-chlorophenyl)-4-phenyl-5-{[(2E)-3-phenylprop-2-en-1-yl]sulfanyl}-4H-1,2,4-triazole
InChI KeyITMBNJJSLZYFDL-DHZHZOJOSA-N

Antimicrobial Activity

Research indicates that triazole derivatives exhibit significant antimicrobial properties. A study involving various triazoles demonstrated their effectiveness against a range of bacteria and fungi. The synthesized compounds showed varying degrees of inhibition against Gram-positive and Gram-negative bacteria, with some derivatives achieving minimum inhibitory concentrations (MIC) as low as 3.09 µg/mL .

Anticancer Activity

The anticancer potential of triazole derivatives has gained attention in recent years. The compound's mechanism involves the inhibition of specific enzymes that are crucial for tumor growth. For instance, molecular docking studies have shown that triazoles can interact with thymidine phosphorylase (TP), an enzyme linked to tumor progression and angiogenesis . In vitro studies have reported that certain triazole compounds exhibit IC50 values in the low micromolar range against various cancer cell lines, indicating their potential as anticancer agents .

The biological activity of 3-(3-chlorophenyl)-4-phenyl-5-{[(2E)-3-phenylprop-2-en-1-yl]sulfanyl}-4H-1,2,4-triazole can be attributed to its ability to bind to specific biological targets such as enzymes and receptors. This binding modulates various biochemical pathways leading to physiological effects such as apoptosis in cancer cells and inhibition of microbial growth .

Case Studies

Case Study 1: Antimicrobial Evaluation
A series of triazole derivatives were synthesized and evaluated for their antimicrobial properties against common pathogens. The results indicated that compounds containing the triazole moiety exhibited potent antibacterial activity comparable to standard antibiotics. For example, one derivative demonstrated an MIC of 6 µg/mL against Staphylococcus aureus .

Case Study 2: Anticancer Screening
In another study focusing on anticancer activity, a derivative of the triazole compound was tested against HepG2 liver cancer cells. The compound showed significant cell viability inhibition at concentrations as low as 12.5 µg/mL, highlighting its potential for further development as an anticancer therapeutic .

Q & A

Q. Why is the triazole ring a synthon for coordination chemistry, and how are metal complexes characterized?

  • Answer : The N,S-donor system chelates transition metals (e.g., Cu²⁺, Zn²⁺). Synthesize complexes under inert atmosphere (N₂/Ar), and characterize via UV-Vis (d-d transitions), EPR (for paramagnetic ions), and SCXRD. Magnetic susceptibility (SQUID) quantifies spin states .

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